

Physical and chemical properties of 3-Hydroxypropanamide

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3-Hydroxypropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypropanamide (CAS No. 2651-43-6) is a small, polar organic molecule containing both a hydroxyl and an amide functional group.[1][2] Its structural simplicity belies its potential significance as a reactive intermediate in organic synthesis and a building block in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Hydroxypropanamide**, detailed hypothetical experimental protocols for its synthesis and analysis, and a discussion of its potential applications.

Physical and Chemical Properties

Due to its polar nature, **3-Hydroxypropanamide** is soluble in water and other polar organic solvents.[1] The presence of both a hydrogen bond donor (-OH, -NH2) and acceptor (C=O, -OH) suggests strong intermolecular hydrogen bonding, contributing to its solid state at room temperature and its solubility characteristics. While a definitive boiling point has not been experimentally determined, likely due to thermal decomposition at elevated temperatures, its melting point has been reported.

Table 1: Physical and Chemical Properties of 3-Hydroxypropanamide



Property	Value	Source(s)
Molecular Formula	C ₃ H ₇ NO ₂	[2]
Molecular Weight	89.09 g/mol	[2][3]
CAS Number	2651-43-6	[2]
Appearance	White to off-white crystalline solid	[3]
Melting Point	60-62 °C	[3]
Boiling Point	Not available (decomposes)	N/A
Solubility	Soluble in DMSO, slightly soluble in Methanol. Soluble in water and polar organic solvents.	[1][3]
pKa (Predicted)	Not available	N/A
XlogP (Predicted)	-1.6	[2]
Topological Polar Surface Area	63.3 Ų	[2]

Chemical Reactivity

The chemical reactivity of **3-Hydroxypropanamide** is dictated by its two functional groups. The primary amide can undergo hydrolysis to the corresponding carboxylic acid, **3-hydroxypropionic** acid, or be dehydrated to form acrylonitrile under certain conditions.[4] The hydroxyl group can participate in esterification and acylation reactions.[1]

Experimental Protocols Synthesis of 3-Hydroxypropanamide via Hydrolysis of 3-Hydroxypropionitrile

This protocol describes a plausible method for the synthesis of **3-Hydroxypropanamide** based on the controlled hydrolysis of **3-hydroxypropionitrile**. This method is adapted from general procedures for nitrile hydrolysis.[5]



Materials:

- 3-Hydroxypropionitrile
- Concentrated Sulfuric Acid
- Deionized Water
- Sodium Bicarbonate
- Dichloromethane
- · Anhydrous Magnesium Sulfate
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10 g
 of 3-hydroxypropionitrile. Place the flask in an ice bath and slowly add 20 mL of concentrated
 sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the
 addition.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol).
- Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring.



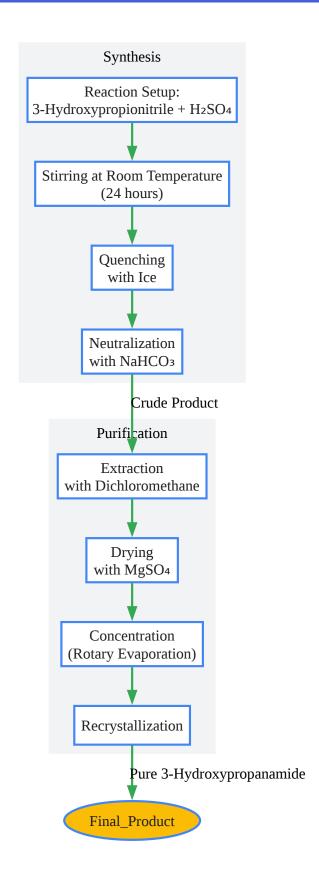




- Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.
- Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude **3-Hydroxypropanamide**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Diagram 1: Synthesis and Purification Workflow for 3-Hydroxypropanamide





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Caption: Workflow for the synthesis and purification of **3-Hydroxypropanamide**.



HPLC Analysis of 3-Hydroxypropanamide

This protocol outlines a method for the analysis of **3-Hydroxypropanamide** using High-Performance Liquid Chromatography (HPLC), suitable for assessing purity and for quantification. Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded column is recommended.[6][7][8][9]

Instrumentation and Materials:

- HPLC system with a UV detector
- HILIC Amide column (e.g., 4.6 x 250 mm, 5 μm)[6]
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid
- 3-Hydroxypropanamide standard
- Volumetric flasks and pipettes

Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 (v/v) ratio. Add 0.1% formic acid to the aqueous component before mixing. Degas the mobile phase before use.
- Standard Solution Preparation: Prepare a stock solution of **3-Hydroxypropanamide** standard in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 μg/mL to 100 μg/mL.
- Sample Preparation: Dissolve the synthesized **3-Hydroxypropanamide** in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 μm syringe filter before injection.
- Chromatographic Conditions:







Column: HILIC Amide column

Mobile Phase: 90:10 Acetonitrile:Water with 0.1% Formic Acid in the aqueous phase

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

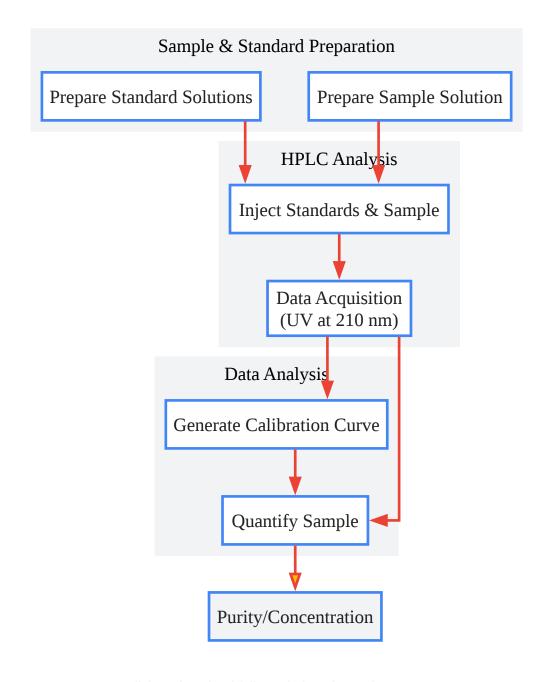
o Detection Wavelength: 210 nm

Injection Volume: 10 μL

 Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution. The concentration of 3-Hydroxypropanamide in the sample can be determined from the calibration curve.

Diagram 2: Analytical Workflow for 3-Hydroxypropanamide using HPLC





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Caption: Workflow for the quantitative analysis of **3-Hydroxypropanamide** by HPLC.

Biological Context and Potential Applications

Currently, there is limited direct information available in the scientific literature regarding the specific biological activities or signaling pathways of **3-Hydroxypropanamide**. However, it is closely related to 3-hydroxypropionic acid (3-HP), a molecule recognized by the U.S.



Department of Energy as a key bio-based platform chemical.[10] 3-HP can be converted into a variety of valuable chemicals, including acrylic acid and acrylamide.[11][12]

The enzymatic synthesis of 3-hydroxypropionic acid from 3-hydroxypropionitrile proceeds through **3-Hydroxypropanamide** as an intermediate, highlighting a potential role in biocatalytic pathways.[5] Specifically, a nitrile hydratase converts the nitrile to the amide, which is then hydrolyzed by an amidase to the carboxylic acid.[5]

Given its structure as a beta-hydroxy amide, **3-Hydroxypropanamide** could serve as a precursor in the synthesis of various biologically active molecules. The beta-hydroxy carbonyl motif is prevalent in many natural products and pharmaceuticals.[13]

Conclusion

3-Hydroxypropanamide is a molecule with interesting chemical properties and potential for further exploration. While its biological role is not yet well-defined, its relationship to the versatile platform chemical 3-hydroxypropionic acid and its potential as a synthetic building block make it a compound of interest for researchers in organic synthesis, medicinal chemistry, and biotechnology. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this compound, which should facilitate further investigation into its properties and applications.

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